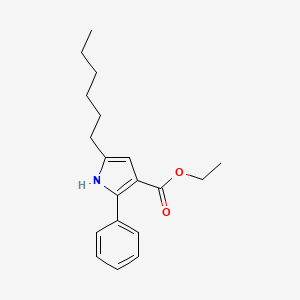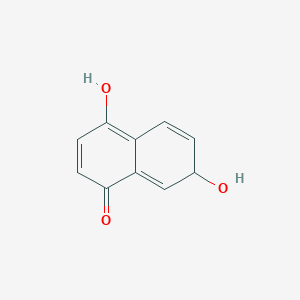
4,7-Dihydroxynaphthalen-1(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydroxynaphthalen-1(7H)-one is an organic compound with the molecular formula C10H8O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 4 and 7 positions and a ketone group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxynaphthalen-1(7H)-one typically involves the hydroxylation of naphthalene derivatives. One common method is the oxidation of 4,7-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydroxynaphthalen-1(7H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 4,7-dihydroxy-1-naphthol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4,7-Dihydroxynaphthalen-1(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dihydroxynaphthalen-1(7H)-one involves its ability to interact with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ketone group can act as an electrophilic center. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxynaphthalene: Lacks the ketone group, leading to different reactivity and applications.
1,7-Dihydroxynaphthalene: Similar structure but different positioning of hydroxyl groups, affecting its chemical behavior.
4-Hydroxy-1-naphthaldehyde: Contains an aldehyde group instead of a ketone, resulting in distinct chemical properties.
Uniqueness
4,7-Dihydroxynaphthalen-1(7H)-one is unique due to the combination of hydroxyl and ketone groups, which confer specific reactivity and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
CAS No. |
649566-13-2 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4,7-dihydroxy-7H-naphthalen-1-one |
InChI |
InChI=1S/C10H8O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-6,11-12H |
InChI Key |
XURVGODQRZYYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=CC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Thiomorpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B12595094.png)
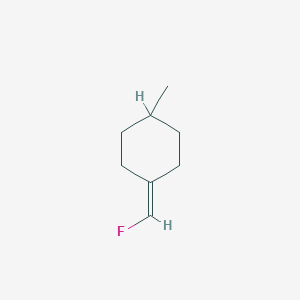
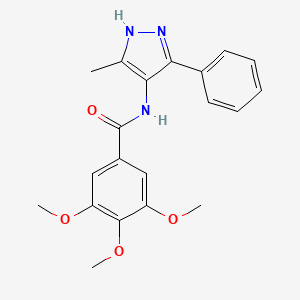
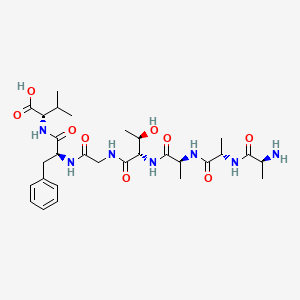
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B12595108.png)


![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
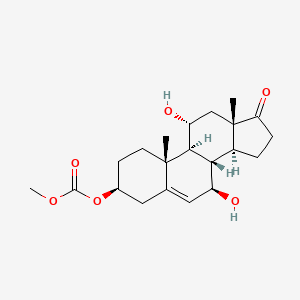
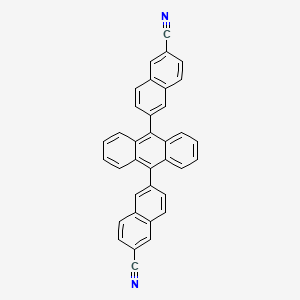
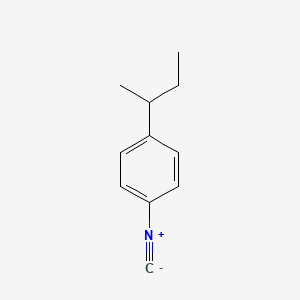

![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12595152.png)
